molecular formula C15H12BrN3O2 B4113108 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4113108
M. Wt: 346.18 g/mol
InChI Key: MGUPYAAEVVEMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential in various applications, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of NF-kB, a transcription factor that plays a key role in inflammation and cancer. In addition, this compound has been shown to have antifungal activity by inhibiting the biosynthesis of ergosterol.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential as a scaffold for the development of new drugs. Its antitumor and antifungal activity make it a promising candidate for drug discovery. However, one of the limitations of using this compound is its low yield in the synthesis method, which can make it challenging to obtain large quantities for research.

Future Directions

There are several future directions for the research on 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. One direction is to further explore its potential as an antitumor and antifungal agent. Another direction is to investigate its potential as a fluorescent probe for imaging applications. Additionally, further research can be done to optimize the synthesis method and improve the yield of this compound.

Scientific Research Applications

4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential in various scientific research fields, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent, antifungal agent, and anti-inflammatory agent. In drug discovery, 4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a scaffold for the development of new drugs. In biological research, this compound has been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

5-[1-(4-bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10(20-13-4-2-12(16)3-5-13)15-18-14(19-21-15)11-6-8-17-9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPYAAEVVEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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